molecular formula C39H32O6 B10893196 Methanediyldinaphthalene-1,2-diyl bis[(2-methylphenoxy)acetate]

Methanediyldinaphthalene-1,2-diyl bis[(2-methylphenoxy)acetate]

Cat. No.: B10893196
M. Wt: 596.7 g/mol
InChI Key: JQNCJLNIWSDTAJ-UHFFFAOYSA-N
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Description

Methanediyldinaphthalene-1,2-diyl bis[(2-methylphenoxy)acetate] is a complex organic compound characterized by its unique structure, which includes two naphthalene rings connected by a methanediyl bridge and esterified with 2-methylphenoxyacetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanediyldinaphthalene-1,2-diyl bis[(2-methylphenoxy)acetate] typically involves a multi-step process:

    Formation of the Methanediyldinaphthalene Core: This step involves the coupling of two naphthalene units via a methanediyl bridge. This can be achieved through a Friedel-Crafts alkylation reaction using a suitable methylene donor and a Lewis acid catalyst.

    Esterification: The methanediyldinaphthalene core is then esterified with 2-methylphenoxyacetic acid. This reaction is typically carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of Methanediyldinaphthalene-1,2-diyl bis[(2-methylphenoxy)acetate] would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Friedel-Crafts alkylation and esterification steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methanediyldinaphthalene-1,2-diyl bis[(2-methylphenoxy)acetate] can undergo various chemical reactions, including:

    Oxidation: The naphthalene rings can be oxidized to form naphthoquinones.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Naphthoquinones.

    Reduction: Alcohol derivatives of the ester groups.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: Its derivatives may have biological activity and could be studied for potential pharmaceutical applications.

    Medicine: Potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Possible applications in the development of new materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of Methanediyldinaphthalene-1,2-diyl bis[(2-methylphenoxy)acetate] would depend on its specific application. For example, if used in drug delivery, it may interact with cellular membranes to facilitate the transport of drugs into cells. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methylenedinaphthalene-1,2-diyl bis(4-tert-butylbenzoate): Similar structure but with different ester groups.

    N,N’-[Ethane-1,2-diyl]bis(N-methylformamide): Different core structure but similar bis-functionalization.

Uniqueness

Methanediyldinaphthalene-1,2-diyl bis[(2-methylphenoxy)acetate] is unique due to its specific combination of naphthalene rings and 2-methylphenoxyacetate ester groups. This unique structure may confer distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

Molecular Formula

C39H32O6

Molecular Weight

596.7 g/mol

IUPAC Name

[1-[[2-[2-(2-methylphenoxy)acetyl]oxynaphthalen-1-yl]methyl]naphthalen-2-yl] 2-(2-methylphenoxy)acetate

InChI

InChI=1S/C39H32O6/c1-26-11-3-9-17-34(26)42-24-38(40)44-36-21-19-28-13-5-7-15-30(28)32(36)23-33-31-16-8-6-14-29(31)20-22-37(33)45-39(41)25-43-35-18-10-4-12-27(35)2/h3-22H,23-25H2,1-2H3

InChI Key

JQNCJLNIWSDTAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)OC2=C(C3=CC=CC=C3C=C2)CC4=C(C=CC5=CC=CC=C54)OC(=O)COC6=CC=CC=C6C

Origin of Product

United States

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